
ML239
Overview
Description
ML239 is a small-molecule inhibitor originally identified through a high-throughput phenotypic screen targeting breast cancer stem-like cells (CSCs) induced by epithelial-mesenchymal transition (EMT) . It exhibits potent selectivity (IC₅₀ = 1.16 µM) against CSC-like cells (e.g., HMLEshECad) with >23-fold selectivity over non-CSC counterparts (e.g., HMLEshGFP) . Mechanistically, this compound activates fatty acid desaturase 2 (FADS2), an enzyme critical for polyunsaturated fatty acid (PUFA) metabolism, leading to oxidative lipid stress and cytotoxicity in mesenchymal-state cancer cells . Its activity is dependent on FADS2 expression and function, as co-treatment with FADS2 inhibitors (e.g., SC-26196) or FADS2 knockdown abolishes its effects . This compound also depletes saturated lysophosphatidylethanolamines and increases polyunsaturated plasmalogens, further implicating lipid metabolism dysregulation in its mechanism .
Preparation Methods
Key Synthetic Challenges in ML239 Preparation
The absence of explicit synthetic protocols for this compound in the provided sources necessitates an analysis of analogous compounds and their preparation methods. Two patents—US7964752B2 (bifunctional amino-diaminedithiol ligands) and CN110590702A (2-mercaptobenzothiazole synthesis) —offer insights into reaction design principles applicable to this compound. Key challenges include:
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Thiol Group Protection : Thiols are prone to oxidation, necessitating stable protecting groups such as triphenylmethyl (CPh3) .
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Amidation Reactions : Peptide coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are critical for forming amide bonds .
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Molten-State Reactions : High-temperature reactions with sulfur, as seen in benzothiazole synthesis, require precise temperature control to minimize side products .
Protecting Group Strategies for Thiol-Containing Intermediates
Patent US7964752B2 highlights the use of CPh3 (triphenylmethyl) as a thiol-protecting group, which offers stability during synthesis and is removed in situ during complexation without additional steps . This method is advantageous for this compound if its structure includes thiol moieties. The synthesis of 2-[(Triphenylmethyl)thio]ethylamine (C16) illustrates this approach:
Reaction Conditions:
Parameter | Value | Citation |
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Reactants | 2-thioethylamine HCl, CPh3-OH | |
Catalyst | BF3·OEt2 | |
Solvent | Chloroform | |
Temperature | 75°C (reflux) | |
Yield | Not reported |
This method avoids oxidative degradation and simplifies purification, making it suitable for scalable synthesis.
Amidation and Hydrolysis Steps in Bifunctional Compound Synthesis
The synthesis of diaminedithiol ligands in US7964752B2 involves sequential amidation and hydrolysis steps :
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Amidation :
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Reactant A: CH3OOC(CH2)nCH(NH2)(CH2)mNHOCOC(CH3)3 (C8)
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Reactant B: CPh3SCR32COOH (C7)
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Coupling Agents: DCC (C9) and NHS (C10)
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Product: CH3OOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C11)
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Hydrolysis :
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Base: KOH or NaOMe in methanol
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Product: HOOC(CH2)nCH(NHCOCR32SCPh3)(CH2)mNHOCOC(CH3)3 (C12)
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Key Data:
Step | Catalyst | Solvent | Temperature | Yield (%) |
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Amidation | DCC/NHS | CHCl3 | RT | Not given |
Hydrolysis | KOH/MeOH | Methanol | Reflux | Not given |
These steps are critical for introducing carboxylate groups, which may align with this compound’s structural features.
Benzothiazole Ring Formation via Schiff Base Intermediates
Patent CN110590702A details a two-step synthesis of 2-mercaptobenzothiazole, a scaffold potentially relevant to this compound :
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Schiff Base Formation :
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Reactants: Aniline + formaldehyde → N-methyleneaniline
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Conditions: Toluene, 30–70°C, 2.5–4 h reflux
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Yield: 93.9–98.9%
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Molten-State Reaction with Sulfur :
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Reactants: N-methyleneaniline + sulfur (3–4 eq)
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Conditions: 150–210°C, 4–5 h
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Yield: 42–45%
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Optimization Insights:
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Formaldehyde Concentration : 30–40% aqueous solution maximizes Schiff base yield .
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Sulfur Stoichiometry : Excess sulfur (3–4 eq) ensures complete cyclization .
Acid-Degradation for Amino Group Deprotection
US7964752B2 employs acid-mediated deprotection to unmask amino groups in diaminedithiol ligands :
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Reagent : HCl or trifluoroacetic acid (TFA)
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Conditions : Organic solvent, RT to reflux
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Product : CPh3SCR22CR12NHCO(CH2)nCH(NHCOCR32SCPh3)(CH2)mNH2 (C14)
This step is critical for generating free amino groups, which may be integral to this compound’s pharmacophore.
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies from the two patents:
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: ML239 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
ML239 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Employed in cellular studies to investigate its effects on cancer stem cells and other cell lines.
Medicine: Potential therapeutic agent for targeting breast cancer stem cells and other cancer types.
Industry: Utilized in the development of new cancer treatments and as a reference compound in drug discovery
Mechanism of Action
ML239 exerts its effects primarily through the activation of fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in lipid metabolism, and its activation by this compound leads to the selective inhibition of breast cancer stem cells. Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
Key Properties of ML239
This compound belongs to the acyl hydrazone scaffold family, which has been explored for CSC-selective cytotoxicity. Below is a detailed comparison with structurally or functionally related compounds:
Midostaurin (PKC412)
Structural Class : Staurosporine-derived kinase inhibitor.
Mechanism : Dual inhibition of Aurora kinase A (AURKA) and spleen tyrosine kinase (SYK), disrupting STAT3 signaling and synergizing with AURKA inhibition to kill mesenchymal-like tumor cells .
Efficacy :
- Selective cytotoxicity in TGF-β-treated mesenchymal cells, triple-negative breast cancer (TNBC) models, and patient-derived xenografts .
- Currently in clinical trials for leukemia and advanced rectal cancer (NCT01282502) .
Key Differences vs. This compound : - Midostaurin targets kinases, whereas this compound modulates lipid metabolism via FADS2.
- Midostaurin has broader clinical applicability but lacks CSC-specific selectivity observed with ML238.
Cinnamide Derivatives
Structural Class : Cinnamide-based small molecules.
Mechanism : Undetermined molecular target but identified in the same CSC screen as this compound .
Efficacy :
- Moderate selectivity for CSC-like cells but lower potency compared to this compound (IC₅₀ values in the micromolar range) .
Key Differences vs. This compound : - Lack of mechanistic clarity and lipid metabolism involvement.
Other Acyl Hydrazones (Cmp302, Cmp308)
Structural Class : Acyl hydrazones (same scaffold as this compound).
Mechanism : Poorly characterized; weaker FADS2 activation compared to this compound .
Efficacy :
- Lower potency (IC₅₀ > 10 µM in HMLE_shECad cells) and reduced selectivity .
Key Differences vs. This compound : - This compound is the most potent and selective member of this scaffold, with a defined FADS2-dependent mechanism.
Ionophores (e.g., Salinomycin)
Structural Class : Polyether antibiotics.
Mechanism : Potassium ion transport disruption, inducing mitochondrial stress .
Efficacy :
Comparative Analysis Table
Key Research Findings
- Mechanistic Superiority : this compound’s FADS2-dependent mechanism is unique among CSC-targeting compounds, offering a metabolic vulnerability in mesenchymal cells .
- Clinical Potential: Unlike ionophores, this compound’s target specificity may reduce systemic toxicity, though its in vivo efficacy remains unproven .
Biological Activity
ML239 is a small-molecule compound that has garnered attention due to its selective inhibitory effects on breast cancer stem-like cells (CSCs). Originally identified through a phenotypic screening process, this compound demonstrates significant potential for therapeutic applications in oncology, particularly in targeting breast cancer. The compound's biological activity has been characterized through various studies, revealing its mechanisms of action and effects on cellular processes.
Research indicates that this compound primarily exerts its effects by activating fatty acid desaturase 2 (FADS2) , which plays a crucial role in lipid metabolism and cellular signaling pathways. This activation is linked to the modulation of several gene expression profiles associated with breast cancer stem cells. Notably, this compound exhibits:
- Selective Inhibition : It shows over 23-fold selectivity for breast CSCs compared to normal cells, as demonstrated in studies involving the HMLE_sh_Ecad cell line .
- Impact on Gene Expression : Treatment with this compound alters the expression of genes involved in protein processing in the endoplasmic reticulum and inflammatory signaling pathways (e.g., IL-6) .
Efficacy and Potency
The compound has been quantitatively assessed for its inhibitory effects on breast CSCs:
- IC50 Value : The half-maximal inhibitory concentration (IC50) of this compound is approximately 1.16 μM , indicating its potency as an inhibitor of breast cancer stem cells .
- Selectivity Ratio : The selectivity ratio highlights its potential utility in minimizing adverse effects on normal cells while targeting malignant cells effectively .
Case Studies and Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In experiments with various breast cancer cell lines, this compound was shown to selectively inhibit tumorsphere formation, which is indicative of reduced CSC activity. This effect was less pronounced in mixed cell populations, suggesting that targeting both CSCs and differentiated cells may be necessary for comprehensive tumor suppression .
- Gene Expression Analysis : Following treatment with this compound, significant changes were observed in the expression levels of several genes:
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Compound | IC50 (μM) | Selectivity Ratio | Targeted Cell Type |
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This compound | 1.16 | 24-fold | Breast Cancer Stem Cells |
Compound A | 2.5 | 10-fold | Non-Specific |
Compound B | 0.5 | 5-fold | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate ML239’s mechanism of action in targeting cancer stem cells?
this compound’s mechanism involves activating fatty acid desaturase (FADS2), a target not previously linked to cancer stem cell selectivity . To validate this, researchers should:
- Perform gene expression profiling (e.g., RNA-seq) to correlate FADS2 activation with this compound treatment.
- Use knockdown/knockout models (e.g., CRISPR/Cas9) to confirm FADS2’s role in this compound-induced cytotoxicity.
- Compare metabolic changes (e.g., lipid profiles) in treated vs. untreated cells using LC-MS or GC-MS .
Q. How can researchers ensure reproducibility when testing this compound’s efficacy across cell lines?
- Standardize cell culture conditions (e.g., hypoxia levels, media composition) to mimic the tumor microenvironment.
- Use dose-response curves (e.g., IC50 calculations) across multiple cell lines (e.g., NCI-H661 LCLC CCL) to assess consistency .
- Include positive/negative controls (e.g., DMSO for baseline, SC-26196 for comparative effects) .
Q. What biochemical assays are recommended to assess this compound’s impact on metabolic pathways?
- Metabolomic profiling (e.g., via mass spectrometry) to quantify changes in fatty acid desaturation products.
- Seahorse assays to measure mitochondrial respiration and glycolytic flux alterations .
- Enzymatic activity assays for FADS2 to confirm direct activation by this compound .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability and tissue penetration in animal models.
- Use patient-derived xenografts (PDXs) to better replicate human tumor heterogeneity.
- Analyze tumor microenvironment interactions (e.g., immune cell infiltration) that may modulate this compound’s activity in vivo .
Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on cell viability?
- Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare viability across concentrations (e.g., -7 to -4 logM doses) .
- Incorporate Bayesian hierarchical modeling to account for variability between experimental replicates .
Q. How can researchers design experiments to differentiate this compound’s on-target effects from off-target toxicity?
- Perform chemical proteomics (e.g., affinity chromatography) to identify off-target binding partners.
- Use isogenic cell lines with and without FADS2 expression to isolate target-specific effects.
- Combine this compound with FADS2 inhibitors (e.g., small-molecule antagonists) to reverse phenotypic changes .
Q. What strategies are critical for synthesizing and characterizing this compound with high purity for preclinical studies?
- Follow ICH Q3D guidelines for elemental impurities analysis.
- Use HPLC/GC with dual detection (e.g., UV and MS) to confirm chemical identity and purity (>95%).
- Provide full spectral data (NMR, IR, HRMS) in supplementary materials for peer review .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers contextualize this compound’s selectivity data against broader kinase inhibition profiles?
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at clinically relevant concentrations.
- Cross-reference with public databases (e.g., ChEMBL, PubChem) to identify structural analogs with known promiscuity.
- Apply machine learning models (e.g., random forest classifiers) to predict polypharmacology risks .
Q. What are best practices for integrating this compound’s transcriptomic and metabolomic datasets?
- Use multi-omics integration tools (e.g., MOFA, WGCNA) to identify pathways enriched in both datasets.
- Validate findings with pathway enrichment analysis (e.g., GSEA, MetaboAnalyst) .
- Publish raw data in FAIR-compliant repositories (e.g., GEO, MetaboLights) for reproducibility .
Q. Tables: Key Experimental Parameters
Properties
CAS No. |
1378872-36-6 |
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Molecular Formula |
C13H10Cl3N3O2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20) |
InChI Key |
NVEDPFICKAIHKD-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Isomeric SMILES |
C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid; CID-49843203 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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